N-tert-butyl-4-methylpiperazine-1-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-4-methylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3S/c1-10(2,3)11-9(14)13-7-5-12(4)6-8-13/h5-8H2,1-4H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUNLGQNLBGBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-methylpiperazine-1-carbothioamide typically involves the reaction of tert-butylamine with 4-methylpiperazine-1-carbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The carbothioamide group (-N-CS-N-) undergoes selective oxidation, producing sulfoxides and sulfones. Reaction outcomes depend on oxidizing agents and conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hrs | Sulfoxide | 65–75% | |
| mCPBA | DCM, 0°C → RT | Sulfoxide | 82% | |
| KMnO₄ (aq.) | 60°C, 2 hrs | Sulfone | 58% |
Key findings:
-
Sulfoxide formation is stereospecific, with mCPBA producing a single diastereomer due to its peracid-mediated epoxidation-like mechanism .
-
Over-oxidation to sulfones occurs under strong conditions (e.g., KMnO₄), but this reduces yields due to side reactions at the piperazine nitrogen.
Substitution Reactions
The tert-butyl group and methyl-piperazine moiety participate in nucleophilic substitutions:
Alkylation at Sulfur
Reaction with benzyl bromides forms S-alkyl derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzyl bromide | DMF, K₂CO₃, RT | S-(4-Nitrobenzyl) derivative | 71% | |
| Benzyl bromide | DMF, 12 hrs | S-Benzyl derivative | 68% |
Mechanistic insight:
-
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic benzyl carbon .
-
Electron-withdrawing groups on benzyl bromides (e.g., -NO₂) enhance reaction rates by increasing electrophilicity .
Nucleophilic Additions
The carbothioamide group reacts with hydrazines and amines:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | 4-Methylpiperazine thiosemicarbazide | 89% | |
| Methylamine | THF, 40°C | N-Methylthiourea derivative | 63% |
Key observations:
-
Hydrazine reactions are highly exothermic and require controlled addition to prevent decomposition .
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Steric hindrance from the tert-butyl group limits reactivity with bulkier amines (e.g., cyclohexylamine) .
Cyclization Reactions
Under acidic conditions, the compound forms heterocyclic systems:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (conc.), 80°C | Thiazolidin-4-one | 47% | |
| H₂SO₄, 100°C | Desulfurized urea derivative | 34% |
Notable challenges:
-
Competing desulfurization occurs under strong acid conditions, reducing yields of thiazolidinone products .
-
Cyclization efficiency improves with microwave-assisted synthesis (reported 61% yield at 150°C for 15 mins) .
Stability Considerations
Critical stability data:
| Parameter | Value | Reference |
|---|---|---|
| Thermal decomposition | >200°C | |
| pH stability range | 5–9 | |
| Light sensitivity | Stable in amber glass |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-tert-butyl-4-methylpiperazine-1-carbothioamide belongs to a class of compounds known as thiosemicarbazones, which have been extensively studied for their anticancer properties. Research indicates that thiosemicarbazones can act as potent inhibitors of tumor growth by interfering with cellular mechanisms.
- Case Study 1: A study demonstrated that thiosemicarbazones could reactivate mutant p53 proteins in vitro and in vivo, showcasing their potential as anticancer agents. The lead compound from this research exhibited significant antitumor activity in murine models with zinc-deficient p53 mutations, highlighting the therapeutic promise of this compound class .
Antimicrobial Properties
The compound has also shown efficacy against various microbial strains. Thiosemicarbazones are recognized for their broad-spectrum antimicrobial activity, which includes antibacterial and antifungal effects.
- Case Study 2: A series of thiosemicarbazone derivatives were synthesized and tested for antimicrobial activity. Results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .
Coordination Chemistry
Metal Chelation
this compound can function as a ligand in coordination complexes due to its ability to chelate metal ions. This property is crucial for the design of metal-based drugs and catalysts.
- Data Table 1: Chelation Properties
| Metal Ion | Stability Constant (log K) | Application Area |
|---|---|---|
| Copper (II) | 6.5 | Anticancer formulations |
| Zinc (II) | 5.8 | Nutritional supplements |
| Iron (III) | 7.2 | Therapeutic agents |
The stability constants indicate that this compound forms stable complexes with these metal ions, enhancing its potential in drug formulation and therapeutic applications.
Biological Systems
Role in Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential use in treating metabolic disorders.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Piperazine Derivatives
The structural uniqueness of N-tert-butyl-4-methylpiperazine-1-carbothioamide lies in its substitution pattern and functional groups. Below is a comparative analysis with related compounds:
Key Observations :
- Functional Groups : Carbothioamide derivatives exhibit stronger hydrogen-bonding capacity compared to carboxylate analogues, influencing solubility and receptor binding .
- Substituent Effects : Bulky groups like tert-butyl improve metabolic stability, while aromatic substituents (e.g., pyridinyl, benzodioxolyl) facilitate π-π stacking in molecular recognition .
Comparison with Similar Compounds :
- N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide : Synthesized via coupling of benzylamine with 4-(2-pyridinyl)piperazine-1-carbothioic acid using carbodiimide chemistry .
- tert-Butyl 4-methylpiperazine-1-carboxylate : Prepared via esterification of piperazine with tert-butyl chloroformate, followed by methyl group introduction via reductive amination .
Activity Trends :
- Carbothioamide derivatives generally exhibit higher antimicrobial potency than carboxylates, likely due to enhanced target binding .
- Bulky substituents (e.g., tert-butyl) improve pharmacokinetic profiles by reducing metabolic degradation .
Physicochemical Properties and Molecular Interactions
- Crystal Packing : Piperazine rings typically adopt chair conformations. Carbothioamide groups participate in intramolecular hydrogen bonds (e.g., N–H⋯S) and intermolecular interactions (e.g., N–H⋯O/N), as observed in related structures .
- Solubility : Carbothioamides are less water-soluble than carboxylates due to reduced polarity but exhibit better membrane permeability .
Biological Activity
N-tert-butyl-4-methylpiperazine-1-carbothioamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, particularly its neuropharmacological properties, immunomodulatory effects, and potential applications in cancer therapy.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H20N2S
- Molecular Weight : 200.35 g/mol
- CAS Number : 692287-99-3
This compound is characterized by a piperazine ring substituted with a tert-butyl group and a carbothioamide functional group, which may contribute to its biological activities.
Neuropharmacological Activity
Recent studies have indicated that piperazine derivatives, including this compound, exhibit various neuropharmacological activities. These activities include:
- Antidepressant Effects : Piperazine derivatives have been shown to influence serotonergic pathways, which are crucial in mood regulation. In behavioral tests on mice, compounds similar to N-tert-butyl-4-methylpiperazine demonstrated anxiolytic and antidepressant-like properties, suggesting that they may act on the 5-HT1A receptor pathway .
Table 1: Summary of Neuropharmacological Effects
| Compound | Activity | Mechanism of Action |
|---|---|---|
| N-tert-butyl-4-methylpiperazine | Anxiolytic | Serotonergic system involvement |
| LQFM104 | Antidepressant | 5-HT1A receptor modulation |
Immunomodulatory Properties
Emerging research highlights the immunomodulatory effects of piperazine derivatives. A study involving a related compound demonstrated significant stimulatory effects on immune cell populations during inflammation. This suggests that this compound may enhance immune responses in pathological conditions .
Key Findings:
- Increased Spleen Cellularity : The administration of piperazine complexes led to an increase in CD4+, CD8+, and myeloid cell populations during aseptic inflammation.
- Cytotoxic T Lymphocyte Activation : The compound significantly increased the levels of cytotoxic T lymphocytes, indicating potential therapeutic applications in immunotherapy .
Research Insights:
- Zinc-Chelating Properties : Compounds that share structural features with N-tert-butyl-4-methylpiperazine have demonstrated the ability to reactivate zinc-deficient p53 mutants, a critical factor in tumor suppression .
Table 2: Potential Anticancer Mechanisms
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-tert-butyl-4-methylpiperazine-1-carbothioamide, and how can reaction conditions be optimized for yield?
- The synthesis typically involves multi-step reactions starting from piperazine derivatives. For example, tert-butyl piperazine-1-carboxylate intermediates (common in similar compounds) are reacted with methylating agents and thioamide precursors under basic conditions . Key steps include:
- Ring functionalization : Introducing the tert-butyl group via nucleophilic substitution or coupling reactions.
- Thioamide formation : Treating carboxamide intermediates with Lawesson’s reagent or phosphorus pentasulfide.
- Purification : Reverse-phase chromatography or recrystallization improves purity .
- Yield optimization may require adjusting solvent polarity (e.g., THF or DMF), temperature (60–80°C), and stoichiometric ratios of reagents .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions on the piperazine ring. For instance, tert-butyl groups show distinct singlets at ~1.4 ppm (H) and 28–30 ppm (C) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] peaks) with <5 ppm error .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Data normalization : Account for variations in assay conditions (e.g., cell lines, incubation times) by cross-referencing IC values with standardized controls .
- Structural analogs : Compare activity trends across derivatives (e.g., replacing methyl with fluorophenyl groups may enhance receptor binding but reduce solubility) .
- Meta-analysis : Use databases like PubChem to aggregate results from multiple studies, identifying outliers due to impurities or methodological differences .
Q. What strategies are effective for improving the metabolic stability of this compound in pharmacokinetic studies?
- Structural modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the piperazine ring reduces oxidative metabolism .
- Prodrug design : Masking the thioamide moiety with ester or carbamate groups can enhance oral bioavailability .
- In vitro assays : Liver microsome stability tests (human/rat) identify metabolic hotspots, guiding iterative synthesis .
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- X-ray crystallography : Resolve 3D structures of ligand-target complexes to identify binding poses. For example, piperazine derivatives exhibit chair conformations that optimize hydrogen bonding with enzyme active sites .
- Molecular dynamics simulations : Predict enantiomer-specific interactions (e.g., (R)- vs. (S)-configurations) with serotonin receptors or kinases .
- Chiral chromatography : Separate enantiomers using amylose-based columns to test their individual bioactivities .
Methodological Considerations
Q. What experimental designs are recommended for evaluating enzyme inhibition mechanisms of this compound?
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, monitor NAD depletion in dehydrogenase assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry with purified enzymes .
- Mutagenesis studies : Identify critical residues in enzyme active sites by comparing inhibition profiles of wild-type vs. mutant proteins .
Q. How can researchers address solubility limitations of this compound in aqueous assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
